2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dienone
Overview
Description
2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dienone is an organic compound known for its unique structure and properties It features a cyclopentadienone core substituted with bromophenyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dienone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bromophenyl and diphenyl precursors.
Cyclopentadienone Formation: The cyclopentadienone core is formed through a series of condensation reactions.
Substitution Reactions: The bromophenyl and diphenyl groups are introduced via substitution reactions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dienone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts, along with boronic acids or esters, are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dienone has several scientific research applications:
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dienone involves its interaction with molecular targets through its bromophenyl and diphenyl groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in material science, the compound’s electronic properties are harnessed for optoelectronic applications .
Comparison with Similar Compounds
2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole: Known for its use in organic light-emitting diodes (OLEDs) and as a corrosion inhibitor.
2,5-Bis(4-bromophenyl)-p-xylene: Utilized in proteomics research and as a precursor for other organic compounds.
Uniqueness: 2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dienone stands out due to its cyclopentadienone core, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of advanced materials.
Properties
IUPAC Name |
2,5-bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dien-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18Br2O/c30-23-15-11-21(12-16-23)27-25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)28(29(27)32)22-13-17-24(31)18-14-22/h1-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUZXBNEGFLECE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705837 | |
Record name | 2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10705837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54523-24-9 | |
Record name | 2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10705837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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